![molecular formula C24H30N2O3 B2800015 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide CAS No. 477890-27-0](/img/structure/B2800015.png)

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

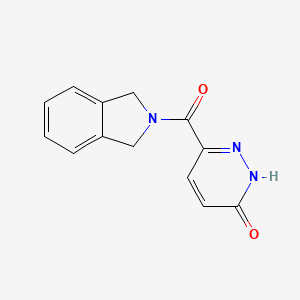

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide is a chemical compound with the CAS Number: 477890-27-0 . It has a molecular weight of 394.51 and its IUPAC name is 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide . The compound is solid in its physical form .

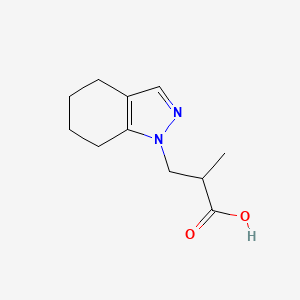

Molecular Structure Analysis

The InChI code for 4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide is 1S/C24H30N2O3/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-24(27)21-12-16-23(17-13-21)26(28)29/h10-19H,2-9H2,1H3,(H,25,27) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide : This study synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide. The crystal structure was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell dimensions. This analysis provides valuable insights into the molecular structure and arrangements of similar nitrobenzamide compounds (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : A study investigated the effect of nitro and methoxy substituents on N-Phenyl-benzamide derivatives for mild steel corrosion in an acidic environment. The results showed that these derivatives acted as effective corrosion inhibitors, with high adsorption values and spontaneous adsorption at metal/electrolyte interfaces. This demonstrates the potential application of such compounds in corrosion inhibition (Mishra et al., 2018).

Polymer Synthesis

- Poly(arylene ether amide)s Containing CF3 Groups : A study synthesized new poly(arylene ether amide)s with trifluoromethyl pendent groups via nucleophilic nitro displacement reaction. These polymers exhibited high molecular weights and glass transition temperatures, indicating their potential in creating materials with specific thermal and solubility properties (Lee & Kim, 2002).

Antimicrobial and Antiproliferative Activities

- Antimicrobial and Antiproliferative Properties : Research on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides revealed potent in vitro antibacterial and antifungal activities. Some derivatives were identified as potential leads for developing novel antiproliferative agents, highlighting their relevance in medicinal chemistry and drug discovery (Kumar et al., 2012).

Drug Development

- Development of Antiarrhythmic Drugs : A study reviewed the design, synthesis, pharmacological research, and clinical trials of class III antiarrhythmic drugs nibentan and niferidyl, demonstrating the application of nitrobenzamide derivatives in developing novel therapeutic agents (Davydova, 2019).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propiedades

IUPAC Name |

4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-24(27)21-12-16-23(17-13-21)26(28)29/h10-19H,2-9H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLCNRPLXIPNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799934.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)

![3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2799941.png)

![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)

![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)

![4-[2-(4-fluorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2799948.png)

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)